Butikacin

概要

説明

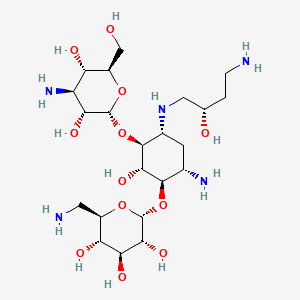

Butikacin is a semisynthetic aminoglycoside antibacterial compound. It is known for its activity against Gram-positive bacilli . The compound is derived from kanamycin A and has been modified to enhance its antibacterial properties .

準備方法

Synthetic Routes and Reaction Conditions: Butikacin is synthesized through the acylation of kanamycin A with a specific side chain. . The reaction conditions typically include the use of solvents and catalysts to facilitate the acylation process.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the compound and to minimize impurities .

化学反応の分析

Types of Reactions: Butikacin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

科学的研究の応用

Pharmacological Properties

Butikacin exhibits several pharmacological properties that make it valuable in clinical settings:

- Mechanism of Action : this compound works by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, causing misreading of mRNA and leading to the production of nonfunctional proteins, which ultimately results in bacterial cell death.

- Spectrum of Activity : It is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. Its activity against certain Gram-positive bacteria also enhances its therapeutic potential.

Clinical Applications

This compound has been utilized in various clinical scenarios:

- Treatment of Infections : It is primarily used to treat serious infections caused by susceptible strains of bacteria. This includes infections in immunocompromised patients and those with cystic fibrosis, where resistant strains are common.

- Combination Therapy : Due to its synergistic effects with other antibiotics, this compound is often used in combination therapy. This approach helps to enhance efficacy and reduce the likelihood of resistance development.

Research Findings

Recent studies have expanded the understanding of this compound's applications:

- Antimicrobial Resistance : Research has focused on this compound's role in combating antibiotic-resistant bacteria. Studies indicate that it retains activity against multidrug-resistant strains, making it a candidate for further investigation in resistant infections .

- Pharmacokinetics and Pharmacodynamics : Investigations into the pharmacokinetics of this compound reveal important insights into dosing regimens that optimize therapeutic outcomes while minimizing toxicity. Studies suggest that appropriate dosing can reduce nephrotoxicity associated with aminoglycosides .

- In Vitro Studies : Laboratory studies have demonstrated this compound's effectiveness in biofilm-associated infections, which are notoriously difficult to treat due to their resistance to conventional therapies. This makes it a promising option for chronic infections linked to medical devices .

Case Studies

Several case studies illustrate the successful application of this compound:

- Case Study 1 : A 45-year-old male with cystic fibrosis developed a severe pulmonary infection caused by Pseudomonas aeruginosa resistant to standard treatments. Treatment with this compound, combined with meropenem, resulted in significant clinical improvement and reduced bacterial load as evidenced by sputum cultures.

- Case Study 2 : In a clinical trial involving patients with complicated urinary tract infections, this compound demonstrated superior efficacy compared to other aminoglycosides, with a higher rate of eradication of the causative pathogens and fewer adverse effects reported .

作用機序

ブチカシンは、細菌の30Sリボソームサブユニットに結合することによって抗菌効果を発揮します。この結合は、mRNA結合部位とtRNA受容部位を妨害し、正常なタンパク質合成を阻害します。 その結果、非機能性または毒性のあるタンパク質が生成され、細菌細胞の死に至ります 。 主要な分子標的はリボソームサブユニットであり、関与する経路はタンパク質合成の阻害です .

類似化合物:

カナマイシンA: ブチカシンが誘導される親化合物です。

アミカシン: 抗菌作用が類似する別のアミノグリコシド系抗生物質です。

ゲンタマイシン: より幅広いスペクトルを持つ関連するアミノグリコシド.

ブチカシンの独自性: ブチカシンは、グラム陽性桿菌に対する活性を高める特定の改変がされている点が特徴です。カナマイシンAとは異なり、ブチカシンにはアミノヒドロキシブチル基が追加されており、抗菌効果が向上しています。 アミカシンやゲンタマイシンと比較して、ブチカシンは特定の細菌株に対してより標的化された活性を持っています .

類似化合物との比較

Kanamycin A: The parent compound from which butikacin is derived.

Amikacin: Another aminoglycoside antibiotic with similar antibacterial properties.

Gentamicin: A related aminoglycoside with a broader spectrum of activity.

Uniqueness of this compound: this compound is unique due to its specific modifications that enhance its activity against Gram-positive bacilli. Unlike kanamycin A, this compound has an added amino-hydroxybutyl group, which improves its antibacterial efficacy. Compared to amikacin and gentamicin, this compound has a more targeted activity against certain bacterial strains .

生物活性

Butikacin, a derivative of kanamycin A, is an aminoglycoside antibiotic known for its antibacterial properties. It has been the subject of various studies due to its unique modifications that enhance its efficacy, particularly against Gram-positive bacilli. This article explores the biological activity of this compound, detailing its mechanism of action, comparative efficacy, and relevant case studies.

This compound exerts its antibacterial effects primarily by binding to the 30S ribosomal subunit of bacterial ribosomes. This interaction disrupts the normal binding of mRNA and tRNA, leading to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death. The specific modifications in this compound's structure, such as the addition of an amino-hydroxybutyl group, enhance its activity compared to other aminoglycosides like kanamycin A and amikacin.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound with other aminoglycosides:

| Antibiotic | Spectrum of Activity | Unique Features |

|---|---|---|

| This compound | Gram-positive bacilli | Enhanced activity due to amino-hydroxybutyl modification |

| Kanamycin A | Broad spectrum | Parent compound; less targeted against Gram-positive bacilli |

| Amikacin | Broad spectrum | Similar to kanamycin but with different resistance profiles |

| Gentamicin | Broad spectrum | Effective against a wider range of bacteria |

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against various bacterial strains. The results indicated that this compound demonstrated significant activity against strains resistant to other aminoglycosides. The minimum inhibitory concentration (MIC) values were notably lower than those for kanamycin and amikacin, highlighting this compound's potential as a more effective treatment option .

Case Study 2: Molecular Dynamics Simulation

A molecular dynamics simulation study assessed the binding interactions between this compound and the transmembrane protease serine type 2 (TMPRSS2), a target for drug repurposing in COVID-19 treatment. The simulation revealed that this compound formed stable hydrogen bonds with critical amino acid residues (ASP345 and SER460) during the interaction. The stability of the ligand-protein complex was confirmed by monitoring root mean square deviation (RMSD) values throughout the simulation .

Research Findings on Toxicity

While this compound shows promising antibacterial activity, it is essential to consider its toxicity profile. Similar to kanamycin A, this compound has been associated with cochlear toxicity. A comparative analysis indicated that while it retains some toxicological properties, its targeted action may mitigate broader systemic effects seen with other aminoglycosides .

特性

CAS番号 |

59733-86-7 |

|---|---|

分子式 |

C22H45N5O12 |

分子量 |

571.6 g/mol |

IUPAC名 |

(2R,3R,4S,5S,6R)-2-[(1R,2S,3S,4R,6S)-6-amino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[[(2S)-4-amino-2-hydroxybutyl]amino]-2-hydroxycyclohexyl]oxy-6-(aminomethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C22H45N5O12/c23-2-1-7(29)5-27-9-3-8(25)19(38-22-17(34)16(33)14(31)10(4-24)36-22)18(35)20(9)39-21-15(32)12(26)13(30)11(6-28)37-21/h7-22,27-35H,1-6,23-26H2/t7-,8-,9+,10+,11+,12-,13+,14+,15+,16-,17+,18-,19+,20-,21+,22+/m0/s1 |

InChIキー |

OCFOTEIMZBKQFS-DGMGPCKZSA-N |

SMILES |

C1C(C(C(C(C1NCC(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |

異性体SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N |

正規SMILES |

C1C(C(C(C(C1NCC(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-N-((S)-4-amino-2-hydroxybutyl)-kanamycin butikacin butikacin sulfate, (S)-isomer UK-18892 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。